molecular formula C19H18BrP B117116 Methyltriphenylphosphonium bromide CAS No. 1779-49-3

Methyltriphenylphosphonium bromide

Cat. No. B117116
CAS RN: 1779-49-3
M. Wt: 357.2 g/mol
InChI Key: LSEFCHWGJNHZNT-UHFFFAOYSA-M
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Description

Methyltriphenylphosphonium bromide is an organophosphorus compound with the formula [(C6H5)3PCH3]Br . It is the bromide salt of a phosphonium cation and is a white salt that is soluble in polar organic solvents . It is a lipophilic molecule used to deliver molecules to specific cell components .


Synthesis Analysis

Methyltriphenylphosphonium bromide is produced by treating triphenylphosphine with methyl bromide . The reaction is as follows: Ph3P + CH3Br → Ph3PCH3Br .


Molecular Structure Analysis

The molecular formula of Methyltriphenylphosphonium bromide is C19H18BrP . The average mass is 357.224 Da and the monoisotopic mass is 356.032928 Da .


Chemical Reactions Analysis

Methyltriphenylphosphonium bromide is used for methylenation through the Wittig reaction . It is utilized in the synthesis of an enyne and 9-isopropenyl-phenanthrene by using sodium amide as a reagent .


Physical And Chemical Properties Analysis

Methyltriphenylphosphonium bromide is a white powder . It has a melting point of 230-234 °C . It is soluble in polar organic solvents and has a molar mass of 357.224 g/mol .

Scientific Research Applications

1. Selective Recognition and Purification of Bioactive Compounds

Methyltriphenylphosphonium bromide is used in a ternary deep eutectic solvent for the selective recognition and purification of rutin and quercetin from Herba Artemisiae Scopariae. This method involves the synthesis of molecularly imprinted polymers for solid-phase extraction combined with high-performance liquid chromatography, showing high extraction recoveries for these compounds (Ma, Tang, & Row, 2017).

2. Oxidation of Alcohols

Methyltriphenylphosphonium peroxydisulfate, synthesized from methyltriphenylphosphonium bromide, serves as an efficient and selective reagent for oxidizing alcohols to their corresponding carbonyl compounds in good to high yields (Hajipour, Zahmatkesh, & Ruoho, 2006).

3. Determination of Bismuth in Pharmaceuticals

This compound is used as a molecular probe in a resonance light scattering technique for determining bismuth in pharmaceutical products. It forms an ion-association compound with bismuth, significantly enhancing light scattering intensity and enabling sensitive detection (Cui, Wang, & Cui, 2007).

4. Investigation of Cellular Metabolism

Methyltriphenylphosphonium salts, including methyltriphenylphosphonium bromide, have been widely used for measuring mitochondrial membrane potential. However, their effects on cellular metabolism, particularly the inhibition of the Krebs cycle enzyme 2-oxoglutarate dehydrogenase, are an important consideration (Elkalaf et al., 2016).

5. Antimicrobial Activity

The antibacterial activity of methyltriphenylphosphonium bromide derivatives was investigated. These compounds showed broad-spectrum activity against various microorganisms, including gram-positive and gram-negative bacteria and the yeast Candida albicans (Galkina et al., 2013).

6. Screening Molecular Imaging Probes

Methyltriphenylphosphonium bromide has been used in a novel screening method for molecular imaging probes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. This method allows for high-throughput screening and characterization of molecular probes without radiolabeling (Cheng, Winant, & Gambhir, 2005).

Safety And Hazards

Methyltriphenylphosphonium bromide is harmful if swallowed and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Methyltriphenylphosphonium bromide is widely used for methylenation via the Wittig reaction . It has been employed recently in a synthesis of an enyne which, via ring closing metathesis, provided a benzazepine ring system . This suggests that it has potential for further applications in organic synthesis.

properties

IUPAC Name

methyl(triphenyl)phosphanium;bromide
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InChI

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
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InChI Key

LSEFCHWGJNHZNT-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
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Molecular Formula

C19H18BrP
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Related CAS

15912-74-0 (Parent)
Record name Methyltriphenyliphosphonium bromide
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DSSTOX Substance ID

DTXSID30883580
Record name Phosphonium, methyltriphenyl-, bromide (1:1)
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Molecular Weight

357.2 g/mol
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Physical Description

White hygroscopic powder; [Acros Organics MSDS]
Record name Methyltriphenylphosphonium bromide
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Product Name

Methyltriphenylphosphonium bromide

CAS RN

1779-49-3
Record name Methyltriphenylphosphonium bromide
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Record name METHYLTRIPHENYLIPHOSPHONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,130
Citations
SEE Warrag, AS Darwish, IA Adeyemi, MK Hadj-Kali… - Fluid Phase …, 2020 - Elsevier
… ‘methyltriphenylphosphonium bromide … methyltriphenylphosphonium bromide and glycerol and the second one was a “ternary DES” composed of methyltriphenylphosphonium bromide, …
Number of citations: 29 www.sciencedirect.com
F Cui, L Wang, Y Cui - Journal of pharmaceutical and biomedical analysis, 2007 - Elsevier
… , 1,3-dioxolan-2-yl-methyltriphenylphosphonium bromide was used under phase transfer … [37]; (2-naphthoyl) methyltriphenylphosphonium bromide in the presence of K 2 CO 3 in …
Number of citations: 51 www.sciencedirect.com
Y Wu, Z Zhou, Q Yao, J Wang, Y Tian, S Liu… - Journal of Alloys and …, 2023 - Elsevier
… Nickel cobalt phosphide films (Ni-Co-P) are electrodeposited on to carbon cloth substrates from a methyltriphenylphosphonium bromide-ethylene glycol deep eutectic solvent using the …
Number of citations: 4 www.sciencedirect.com
W Ma, B Tang, KH Row - Journal of separation science, 2017 - Wiley Online Library
… Methyltriphenylphosphonium bromide/chalcone/formic acid, a green ternary deep eutectic … solvent consisting of formic acid/chalcone/methyltriphenylphosphonium bromide (1:0.05:0.5) …
L Bahadori, MH Chakrabarti, MA Hashim… - Journal of The …, 2015 - iopscience.iop.org
… In this work methyltriphenylphosphonium bromide (C 19 H 18 PBr) was used as a quaternary phosphonium salt while triethylene glycol (C 6 H 14 O 4 ), glycerol (C 3 H 8 O 3 ) or …
Number of citations: 6 iopscience.iop.org
GJ ATTAR, M GHANDI, F FARZANEH - 2004 - sid.ir
… In this study, we have investigated the role of ethanol, methyltriphenylphosphonium bromide (MTPBr) and cetyltrimethylammonium bromide (CTABr) as neutral and cationic templates …
Number of citations: 6 www.sid.ir
E Laskos, PS Lianis, NA Rodios, A Terzis… - Tetrahedron letters, 1995 - Elsevier
1-(N,N-Diaroyl)amino-4-phenyl-1,2,3-triazol-5-yl-methyltriphenylphosphonium bromide 2 reacted with potassium t-butoxide or triethylamine in dry toluene giving the very stable …
Number of citations: 10 www.sciencedirect.com
OJ Curnow, WT Robinson, R Shang - Acta Crystallographica Section …, 2007 - scripts.iucr.org
The title compound, C19H18P+·Br−·0.5CHCl3, was obtained by recrystallization from wet chloroform/diethyl ether and was found to crystallize as the chloroform hemisolvate. There are …
Number of citations: 2 scripts.iucr.org
V Janickis, M Klinga - Zeitschrift für anorganische und …, 2009 - Wiley Online Library
… of [PMePh 3 ] 2 [SeBr 6 (SeBr 2 ) 2 ] (2) were obtained when selenium and bromine reacted in the solution of acetonitrile in the presence of methyltriphenylphosphonium bromide. The …
Number of citations: 2 onlinelibrary.wiley.com
DW Grisley Jr, JC Alm, CN Matthews - Tetrahedron, 1965 - Elsevier
… Standard mixture of triphenyiphosphonium methyfenetriphenyiphosphorane bromide, methyltriphenylphosphonium bromide and dibromotrrphenylphosphorane …
Number of citations: 12 www.sciencedirect.com

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